

Spectroscopic and Synthetic Profile of 4-Hydroxymethyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxymethyl-7-azaindole**

Cat. No.: **B1289856**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Hydroxymethyl-7-azaindole**, also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the spectroscopic data of **4-Hydroxymethyl-7-azaindole**, detailed experimental protocols for its characterization, and insights into its synthetic pathways.

Spectroscopic Data

The structural elucidation of **4-Hydroxymethyl-7-azaindole** is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Proton (¹ H)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H1 (NH)	~11.5	br s	-
H5	~8.2	d	~4.8
H6	~7.0	d	~4.8
H2	~7.4	t	~2.8
H3	~6.5	dd	~2.8, 1.8
-CH ₂ -	~4.8	s	-
-OH	~5.5	t	~5.0

Note: NMR data is predicted based on closely related structures and general principles. Actual values may vary depending on the solvent and experimental conditions.

Carbon (¹³ C)	Chemical Shift (δ) ppm
C7a	~148
C4	~145
C6	~128
C2	~125
C5	~115
C3	~100
C3a	~118
-CH ₂ -	~60

Note: NMR data is predicted based on closely related structures and general principles. Actual values may vary depending on the solvent and experimental conditions.

Technique	Parameter	Value
<hr/>		
Mass Spectrometry (MS)		
Ionization Mode	Electrospray (ESI)	[M+H] ⁺
Calculated m/z	C ₈ H ₈ N ₂ O	148.06
Observed m/z	~149.07	
<hr/>		
Infrared (IR) Spectroscopy		
N-H Stretch	Wavenumber (cm ⁻¹)	~3400 (broad)
O-H Stretch	Wavenumber (cm ⁻¹)	~3300 (broad)
C-H Aromatic Stretch	Wavenumber (cm ⁻¹)	~3100
C=C Aromatic Stretch	Wavenumber (cm ⁻¹)	~1600, 1480
C-O Stretch	Wavenumber (cm ⁻¹)	~1050
<hr/>		
UV-Visible (UV-Vis) Spectroscopy		
Solvent	Methanol	
λ _{max} 1	Wavelength (nm)	~220
λ _{max} 2	Wavelength (nm)	~285
<hr/>		

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols for the characterization of **4-Hydroxymethyl-7-azaindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **4-Hydroxymethyl-7-azaindole** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

- Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Temperature: 298 K.
- ¹H NMR Parameters:

- Pulse Program: Standard single-pulse (e.g., zg30).
- Number of Scans: 16-64.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 3-4 seconds.

- ¹³C NMR Parameters:

- Pulse Program: Proton-decoupled (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay (D1): 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- An appropriate internal standard may be added for quantitative analysis.

Data Acquisition (LC-MS):

- LC System: Agilent 1200 series or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
- Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Data Acquisition: Full scan mode to determine the molecular ion and fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **4-Hydroxymethyl-7-azaindole** sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

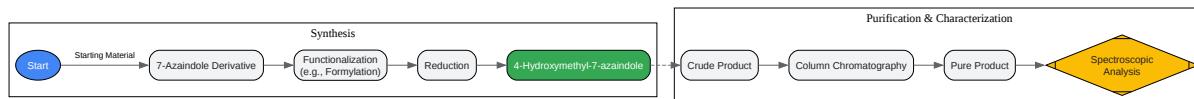
Data Acquisition:

- Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

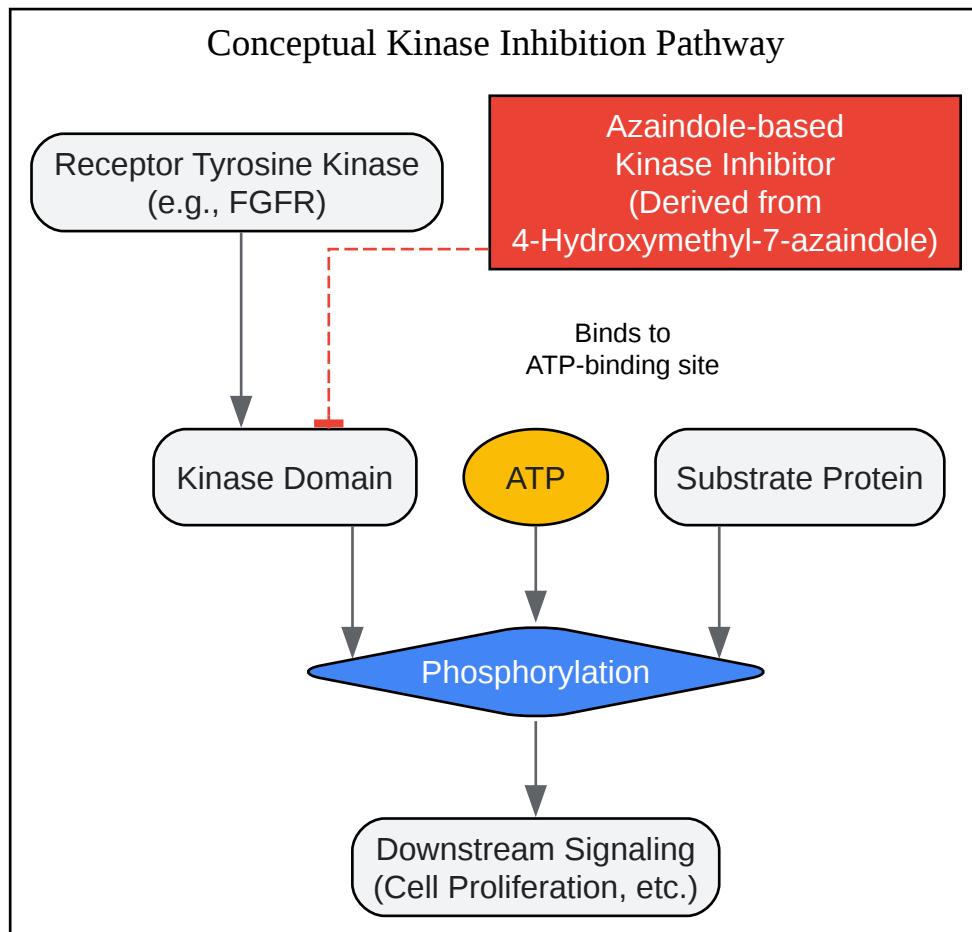
Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:


- Prepare a stock solution of **4-Hydroxymethyl-7-azaindole** in a UV-transparent solvent (e.g., methanol, ethanol) of known concentration.
- Prepare a series of dilutions to an appropriate concentration for measurement (typically in the μM range).

Data Acquisition:

- Spectrophotometer: Agilent Cary 60 UV-Vis or equivalent.
- Scan Range: 200-400 nm.
- Blank: Use the same solvent as used for the sample as a blank.
- Measure the absorbance of the sample solutions in a quartz cuvette.


Synthetic Pathway and Workflow

The synthesis of **4-Hydroxymethyl-7-azaindole** can be achieved through various synthetic routes. A common approach involves the functionalization of the 7-azaindole core. The following diagrams illustrate a generalized synthetic workflow and a conceptual signaling pathway where **4-Hydroxymethyl-7-azaindole** could act as a precursor to a kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of **4-Hydroxymethyl-7-azaindole**.

[Click to download full resolution via product page](#)

Caption: Conceptual signaling pathway illustrating the role of an azaindole-based kinase inhibitor.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Hydroxymethyl-7-azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289856#spectroscopic-data-of-4-hydroxymethyl-7-azaindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com